

Application Note: NMR Spectral Data Interpretation for Methyl 1-benzylpyrrolidine-3-carboxylate

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Compound of Interest

Compound Name: *Methyl 1-benzylpyrrolidine-3-carboxylate*

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Abstract

This document provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) spectral data for the compound **Methyl 1-benzylpyrrolidine-3-carboxylate**. Due to the limited availability of public experimental spectra for this specific molecule, this note presents a comprehensive theoretical analysis based on established principles of NMR spectroscopy. Predicted ^1H and ^{13}C NMR data are presented in tabular format, followed by a detailed experimental protocol for acquiring such data and a workflow for its interpretation. This application note serves as a practical guide for researchers working with this compound or structurally related molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **Methyl 1-benzylpyrrolidine-3-carboxylate**. These predictions are based on typical chemical shift values and coupling constants for the molecular fragments.^{[1][2]} The numbering convention used for the assignments is shown in Figure 1.

 Chemical structure of Methyl 1-benzylpyrrolidine-3-carboxylate with atom numbering

Figure 1. Chemical structure of **Methyl 1-benzylpyrrolidine-3-carboxylate** with atom numbering for NMR assignments.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **Methyl 1-benzylpyrrolidine-3-carboxylate** in CDCl_3 is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the pyrrolidine ring protons, and the methyl ester protons.

Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration	Assignment
7.25 - 7.40	m	-	5H	H-8, H-9, H-10
3.68	s	-	3H	H-12
3.65	s	-	2H	H-6
2.80 - 3.00	m	-	1H	H-3
2.60 - 2.80	m	-	2H	H-2, H-5
2.40 - 2.60	m	-	2H	H-2, H-5
2.00 - 2.20	m	-	2H	H-4

Table 1. Predicted ^1H NMR spectral data for **Methyl 1-benzylpyrrolidine-3-carboxylate**.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum will show signals for each unique carbon atom in the molecule.

Chemical Shift (δ ppm)	Assignment
174.0	C-11
138.0	C-7
129.0	C-8
128.5	C-9
127.0	C-10
60.0	C-6
55.0	C-2, C-5
52.0	C-12
45.0	C-3
30.0	C-4

Table 2. Predicted ^{13}C NMR spectral data for **Methyl 1-benzylpyrrolidine-3-carboxylate**.

Experimental Protocols

This section outlines a standard protocol for the acquisition of NMR spectra for a small organic molecule like **Methyl 1-benzylpyrrolidine-3-carboxylate**.

Sample Preparation

- Weigh approximately 5-10 mg of **Methyl 1-benzylpyrrolidine-3-carboxylate**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

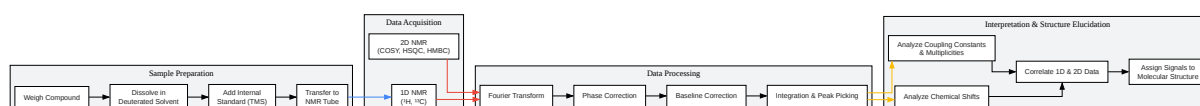
NMR Data Acquisition

NMR spectra can be acquired on a standard 400 MHz or 500 MHz spectrometer.

- ^1H NMR Spectroscopy:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.
- ^{13}C NMR Spectroscopy:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Temperature: 298 K.
- 2D NMR Spectroscopy (Optional for structural confirmation):
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using NMR spectroscopy.



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NMR Data Acquisition and Interpretation Workflow.

Interpretation of Predicted Spectra

¹H NMR Spectrum

- Aromatic Region (7.25 - 7.40 ppm): The multiplet in this region corresponds to the five protons on the monosubstituted benzene ring of the benzyl group.
- Methyl Ester (3.68 ppm): The singlet integrating to three protons is characteristic of the methyl group of the ester functionality.
- Benzylic Protons (3.65 ppm): The singlet integrating to two protons is assigned to the methylene protons adjacent to the nitrogen and the phenyl ring. These protons are expected to be a singlet due to the lack of adjacent protons to couple with and rapid conformational changes averaging their chemical environment.
- Pyrrolidine Ring Protons (2.00 - 3.00 ppm): The complex multiplets in this region are attributed to the seven protons on the pyrrolidine ring. The proton at the 3-position (H-3) is expected to be the most downfield of this group due to the deshielding effect of the adjacent

ester group. The protons on carbons 2 and 5, being adjacent to the nitrogen, will also be relatively downfield. The protons on carbon 4 are expected to be the most upfield of the ring protons. The overlapping signals and complex coupling patterns are typical for cyclic systems.

¹³C NMR Spectrum

- **Carbonyl Carbon (174.0 ppm):** The signal at the lowest field is assigned to the carbonyl carbon of the methyl ester group.
- **Aromatic Carbons (127.0 - 138.0 ppm):** Four signals are expected in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring. The ipso-carbon (C-7) is typically the most deshielded.
- **Benzylic Carbon (60.0 ppm):** The signal around 60.0 ppm is assigned to the methylene carbon of the benzyl group (C-6).
- **Pyrrolidine Ring Carbons (30.0 - 55.0 ppm):** The signals for the pyrrolidine ring carbons are expected in this range. The carbons adjacent to the nitrogen (C-2 and C-5) will be the most downfield. The carbon bearing the ester group (C-3) will also be deshielded. The C-4 carbon is expected to be the most upfield of the ring carbons.
- **Methyl Ester Carbon (52.0 ppm):** The signal for the methyl carbon of the ester is expected around 52.0 ppm.

Conclusion

This application note provides a theoretical framework for the interpretation of the ¹H and ¹³C NMR spectra of **Methyl 1-benzylpyrrolidine-3-carboxylate**. The predicted data, along with the provided experimental protocol and interpretation workflow, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. While experimental data is always preferred, this theoretical analysis serves as a robust guide for the characterization of this compound and its analogs.

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